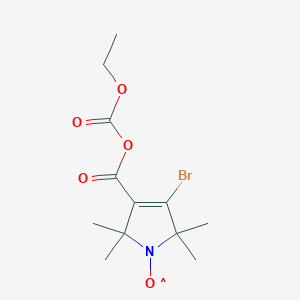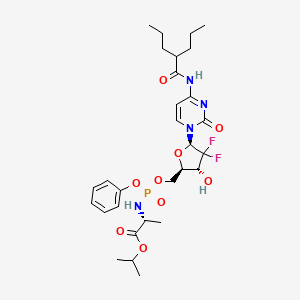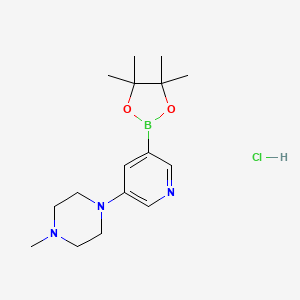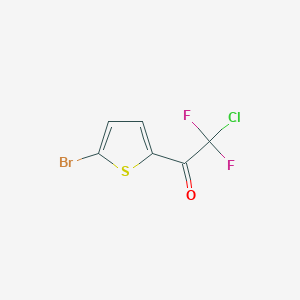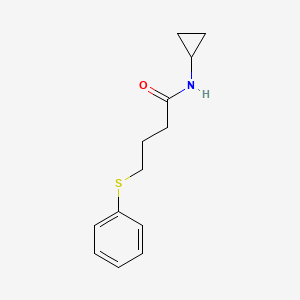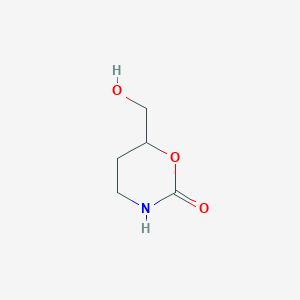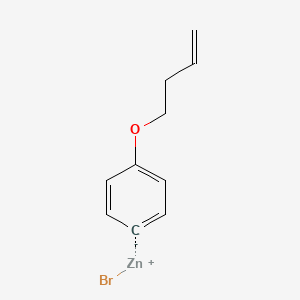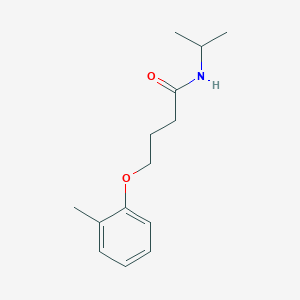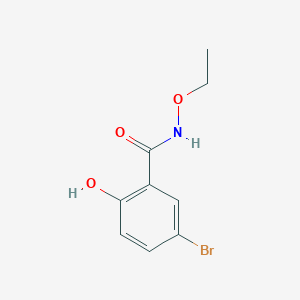![molecular formula C9H10BrN3O B14895547 7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14895547.png)
7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one is a heterocyclic compound that features a pyrrolo[1,2-d][1,2,4]triazine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one typically involves the bromination of pyrrolo[1,2-d][1,2,4]triazine derivatives. One common method involves the reaction of pyrrolo[1,2-d][1,2,4]triazine with bromine in the presence of a suitable solvent such as acetic acid . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
科学研究应用
7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold in drug discovery, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.
作用机制
The mechanism of action of 7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
相似化合物的比较
Similar Compounds
- 7-Phenylethynylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one
- 7-Azidopyrrolo[1,2-d][1,2,4]triazin-1(2H)-one
- 7-Nitropyrrolo[1,2-d][1,2,4]triazin-1(2H)-one
Uniqueness
7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents .
属性
分子式 |
C9H10BrN3O |
|---|---|
分子量 |
256.10 g/mol |
IUPAC 名称 |
7-bromo-4-propan-2-yl-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one |
InChI |
InChI=1S/C9H10BrN3O/c1-5(2)8-11-12-9(14)7-3-6(10)4-13(7)8/h3-5H,1-2H3,(H,12,14) |
InChI 键 |
NCDKXYLGOQFWGD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NNC(=O)C2=CC(=CN21)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




